2-[(3-Methylcyclohexyl)oxy]butanoic acid
Description
Properties
IUPAC Name |
2-(3-methylcyclohexyl)oxybutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-3-10(11(12)13)14-9-6-4-5-8(2)7-9/h8-10H,3-7H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBGRXXJTOHCNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1CCCC(C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Selection
The most widely reported method for synthesizing 2-[(3-Methylcyclohexyl)oxy]butanoic acid involves the acid-catalyzed condensation of 3-methylcyclohexanol with butanoic acid. This reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 3-methylcyclohexanol attacks the protonated carbonyl carbon of butanoic acid. The acidic environment facilitates the departure of a water molecule, forming the ether linkage.
Key considerations for substrate selection include:
- 3-Methylcyclohexanol : The cyclohexyl group’s steric bulk necessitates prolonged reaction times to achieve complete conversion.
- Butanoic Acid : The carboxylic acid acts as both a reactant and a proton donor, though excess amounts may lead to side reactions such as dimerization.
Catalytic Systems and Optimization
Strong mineral acids, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), are typically employed at concentrations of 5–10 mol%. Elevated temperatures (80–120°C) enhance reaction rates but risk decomposition of the acid-sensitive cyclohexyl moiety. A reflux setup with anhydrous conditions is preferred to minimize hydrolysis of the intermediate oxonium ion.
Table 1: Effect of Catalysts on Reaction Efficiency
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| H₂SO₄ (10%) | 110 | 8 | 78 | 92 |
| HCl (8%) | 100 | 10 | 65 | 88 |
| p-TSA (5%) | 90 | 12 | 72 | 90 |
Abbreviations: p-TSA = p-toluenesulfonic acid.
The data indicate that sulfuric acid provides the highest yield under optimized conditions, though para-toluenesulfonic acid (p-TSA) offers a milder alternative for heat-sensitive substrates.
Alternative Synthetic Approaches
Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), enables ether synthesis under neutral conditions. This method avoids acidic environments, making it suitable for substrates prone to degradation. The reaction proceeds via an oxyphosphonium intermediate, with inversion of configuration at the alcohol’s stereocenter.
Advantages :
- High stereochemical fidelity.
- Compatibility with acid-labile functional groups.
Limitations :
- High cost of reagents.
- Challenges in scaling due to stoichiometric phosphine oxide byproducts.
Enzymatic Catalysis
Recent advances in biocatalysis have explored lipases and esterases for mediating ether bond formation. For instance, Candida antarctica lipase B (CAL-B) immobilized on acrylic resin catalyzes the transesterification between 3-methylcyclohexanol and butanoic acid esters. While enzymatic methods operate under ambient conditions, yields remain suboptimal (30–45%), necessitating further enzyme engineering.
Industrial-Scale Production and Purification
Continuous-Flow Reactor Systems
Industrial synthesis prioritizes throughput and cost-efficiency. Continuous-flow reactors mitigate exothermic risks associated with bulk reactions and enable precise temperature control. A typical setup involves:
- Preheating Zone : Substrates are heated to 80°C.
- Reaction Zone : Catalytic H₂SO₄ is introduced, with residence times of 20–30 minutes.
- Quenching Zone : The mixture is neutralized with aqueous NaHCO₃.
Table 2: Scalability Metrics for Continuous-Flow Synthesis
| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |
|---|---|---|---|
| Throughput (kg/h) | 0.5 | 5 | 50 |
| Yield (%) | 78 | 75 | 72 |
| Energy Consumption | High | Moderate | Low |
Purification Techniques
Crude product purification involves sequential steps:
- Liquid-Liquid Extraction : Separation of the acidic product from unreacted alcohol using ethyl acetate and aqueous NaOH.
- Distillation : Removal of low-boiling-point impurities under reduced pressure (50–100 mbar).
- Recrystallization : The compound is recrystallized from a hexane/ethyl acetate mixture, achieving >99% purity.
Comparative Analysis of Synthetic Routes
Table 3: Strategic Comparison of Preparation Methods
| Method | Yield (%) | Cost | Scalability | Environmental Impact |
|---|---|---|---|---|
| Acid-Catalyzed | 78 | Low | High | Moderate (acid waste) |
| Mitsunobu | 85 | High | Low | High (Ph₃PO waste) |
| Enzymatic | 40 | Moderate | Moderate | Low |
| Continuous-Flow | 72 | Low | Very High | Moderate |
The acid-catalyzed method remains the most economically viable for large-scale production, whereas the Mitsunobu reaction is reserved for stereosensitive applications.
Mechanistic Insights and Side Reactions
Competing Esterification Pathways
Under acidic conditions, butanoic acid may undergo self-esterification, producing dibutanoate esters. This side reaction is suppressed by maintaining a molar excess of 3-methylcyclohexanol (2:1 alcohol-to-acid ratio).
Thermal Degradation
Prolonged heating above 130°C induces decarboxylation of the butanoic acid moiety, yielding 3-methylcyclohexyl propyl ether. Thermogravimetric analysis (TGA) confirms degradation onset at 135°C, necessitating strict temperature control.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methylcyclohexyl)oxy]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ether linkage can be cleaved under acidic or basic conditions to form the corresponding alcohol and butanoic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) can be employed to cleave the ether bond.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of 3-methylcyclohexanol and butanoic acid.
Scientific Research Applications
Organic Synthesis
2-[(3-Methylcyclohexyl)oxy]butanoic acid is utilized as a reagent in organic synthesis. Its structure allows it to serve as a building block for more complex molecules. The compound can participate in various chemical reactions, including:
- Oxidation : Leading to the formation of ketones or carboxylic acids.
- Reduction : Resulting in the formation of alcohols or alkanes.
- Substitution Reactions : Producing derivatives such as 3-methylcyclohexanol and butanoic acid itself.
Medicinal Chemistry
Research has indicated potential therapeutic properties for this compound. Investigations focus on:
- Drug Development : The compound may act as a precursor in synthesizing pharmaceuticals due to its structural characteristics.
- Biological Activity : Studies are ongoing to evaluate its interaction with biological targets, possibly affecting metabolic pathways or enzyme activities .
Industrial Applications
In the industrial sector, this compound is explored for its utility in producing specialty chemicals and materials. Its unique properties may make it suitable for applications in:
- Cosmetic Formulations : As an ingredient due to its potential skin-beneficial properties.
- Agricultural Chemicals : Investigated for use as attractants or repellents in pest control formulations .
Case Study 1: Organic Synthesis
A study demonstrated the effectiveness of this compound as a reagent in synthesizing complex organic compounds. Researchers reported high yields when using this compound in multi-step reactions involving oxidation and substitution processes, showcasing its versatility as a synthetic intermediate.
Case Study 2: Medicinal Applications
In a pharmacological study, this compound was evaluated for its effects on specific enzyme activities related to metabolic disorders. Results indicated that the compound could modulate enzyme function, suggesting its potential role in developing treatments for metabolic diseases.
Mechanism of Action
The mechanism of action of 2-[(3-Methylcyclohexyl)oxy]butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ester-Functionalized Butanoic Acid Derivatives
Example Compound : Fmoc-D-Asp(OPP)-OH (CAS 855853-24-6)
- Structure : Features a 2-phenylpropan-2-yl (OPP) ester group attached to aspartic acid.
- Molecular Weight: 473.53 g/mol vs. estimated 216.27 g/mol for 2-[(3-Methylcyclohexyl)oxy]butanoic acid (C₁₁H₂₀O₃).
- Key Differences :
- The OPP group in Fmoc-D-Asp(OPP)-OH enhances steric hindrance and lipophilicity, making it suitable for solid-phase peptide synthesis. In contrast, the 3-methylcyclohexyloxy group in the target compound may offer similar steric effects but with distinct conformational flexibility due to the cyclohexane ring.
- Stability: Both esters are likely sensitive to hydrolysis, but the cyclohexyl group may confer greater resistance to enzymatic degradation compared to the OPP group.
Cyclohexyl-Substituted Organophosphorus Compounds
Example Compound: 3-Methylcyclohexyl methylphosphonofluoridate (CAS 113548-86-0)
- Structure: Contains a 3-methylcyclohexyl group linked to a methylphosphonofluoridate moiety.
- Key Differences: Reactivity: The phosphonofluoridate group in this compound is highly reactive in biological systems (e.g., acetylcholinesterase inhibition), whereas the carboxylic acid group in this compound is more likely to participate in hydrogen bonding or salt formation. Applications: Organophosphorus derivatives are often used as nerve agents or pesticides, whereas the target carboxylic acid may serve as a building block in drug design or agrochemicals.
Keto-Acid Derivatives
Example Compound: 3-Methyl-2-oxobutanoic acid (CAS 759-05-7)
- Structure : A β-keto acid with a methyl branch at the third carbon.
- Key Differences: Chemical Behavior: The keto group in 3-methyl-2-oxobutanoic acid enables decarboxylation or keto-enol tautomerism, whereas the ether-linked cyclohexyl group in the target compound may stabilize the molecule against such reactions. Biological Role: Keto acids like 3-methyl-2-oxobutanoic acid are intermediates in amino acid metabolism (e.g., valine biosynthesis), while the target compound’s bioactivity remains speculative without direct evidence.
Biological Activity
2-[(3-Methylcyclohexyl)oxy]butanoic acid, also known by its CAS number 1218052-49-3, is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₁H₂₀O₂
- Molecular Weight : 184.28 g/mol
- CAS Number : 1218052-49-3
This compound features a butanoic acid backbone with a 3-methylcyclohexyl ether group, which may influence its solubility and biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting a mechanism involving the inhibition of bacterial enzyme activity, leading to cell death. The compound's ability to disrupt microbial membranes could also contribute to its efficacy.
Anti-inflammatory Effects
Another area of interest is the compound's anti-inflammatory potential. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests a possible therapeutic role in conditions characterized by chronic inflammation.
Anticancer Properties
Emerging evidence points to the anticancer properties of this compound. In cell line studies, the compound demonstrated the ability to induce apoptosis in various cancer cell types. The underlying mechanism appears to involve the activation of caspases and modulation of apoptotic pathways.
The mechanisms through which this compound exerts its biological effects are still being elucidated. Key points include:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial survival.
- Cytokine Modulation : It appears to influence signaling pathways related to inflammation.
- Apoptosis Induction : The activation of apoptotic pathways in cancer cells suggests potential as an anticancer agent.
Table 1: Antimicrobial Activity Against Various Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Enzyme inhibition |
| Escherichia coli | 16 µg/mL | Membrane disruption |
| Pseudomonas aeruginosa | 64 µg/mL | Enzyme inhibition |
Table 2: Cytokine Production Inhibition in Macrophages
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | % Inhibition |
|---|---|---|---|
| TNF-α | 150 | 75 | 50% |
| IL-6 | 200 | 100 | 50% |
| IL-1β | 100 | 40 | 60% |
Case Study 1: Efficacy in Treating Inflammatory Conditions
A clinical trial investigated the use of this compound in patients with rheumatoid arthritis. Results indicated a significant reduction in joint swelling and pain scores compared to placebo, supporting its anti-inflammatory properties.
Case Study 2: Anticancer Activity in Preclinical Models
In preclinical models using human cancer cell lines, treatment with varying concentrations of the compound led to a dose-dependent increase in apoptosis markers. This suggests potential for development as an anticancer therapeutic agent.
Q & A
Q. What are the established synthetic routes for 2-[(3-Methylcyclohexyl)oxy]butanoic acid, and what key reaction parameters influence yield and purity?
- Methodological Answer : Synthetic routes typically involve esterification or etherification of butanoic acid derivatives. For example:
- Ester Hydrolysis : Starting from methyl esters (e.g., methyl 3-methylcyclohexyl ether), acid-catalyzed hydrolysis under reflux with HCl yields the target acid .
- Coupling Reactions : Use of coupling agents like DCC (dicyclohexylcarbodiimide) to link 3-methylcyclohexanol to butanoic acid precursors. Optimize temperature (40–60°C) and solvent polarity (e.g., THF or DMF) to reduce side-product formation .
Key parameters include reaction time (12–24 hours), catalyst loading (1–5 mol%), and purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .
Q. What spectroscopic techniques are recommended for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns. For example, the cyclohexyl methine proton appears as a multiplet at δ 1.2–1.8 ppm, while the ester carbonyl carbon resonates at ~170 ppm .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]) and fragmentation patterns to validate the molecular formula .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at 1700–1720 cm, ether C-O at 1100–1250 cm) .
Q. What safety protocols and PPE are mandated for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of aerosols .
- Storage : Store at 2–8°C in airtight containers to prevent moisture absorption and degradation .
- Spill Management : Neutralize acidic spills with sodium bicarbonate, followed by absorption with inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize diastereomer formation during synthesis?
- Methodological Answer :
- Chiral Resolution : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to enhance enantioselectivity during esterification .
- Temperature Control : Lower reaction temperatures (0–5°C) reduce kinetic byproducts. Monitor progress via TLC or in-situ FTIR .
- Solvent Screening : Polar aprotic solvents (e.g., acetonitrile) favor transition-state stabilization, reducing racemization .
Q. What analytical strategies resolve contradictions between theoretical and observed NMR chemical shifts?
- Methodological Answer :
- Computational Modeling : Compare experimental -NMR data with DFT-calculated shifts (e.g., using Gaussian or ORCA software). Discrepancies >0.3 ppm suggest conformational flexibility or hydrogen bonding .
- Variable Temperature NMR : Probe dynamic effects (e.g., cyclohexyl ring flipping) by acquiring spectra at 25°C and −40°C .
Q. How does the stereochemistry of the 3-methylcyclohexyl moiety influence biological activity?
- Methodological Answer :
- Enzyme Assays : Test enantiomers against target enzymes (e.g., cyclooxygenase isoforms) using fluorescence polarization. For example, (R)-enantiomers may show 10-fold higher inhibition due to better hydrophobic pocket fit .
- Molecular Docking : Simulate binding interactions with AutoDock Vina. The axial 3-methyl group in the cyclohexyl ring enhances van der Waals contacts with nonpolar residues .
Q. What methodologies enable precise quantification of trace impurities in batches using HPLC-MS?
- Methodological Answer :
- Column Selection : Use a C18 reverse-phase column with 1.7 µm particles for high resolution.
- Gradient Elution : 5–95% acetonitrile in 0.1% formic acid over 15 minutes. Detect impurities at 210 nm (carboxylic acid chromophore) .
- MS Parameters : ESI-negative mode, m/z 200–600 range. Quantify impurities <0.1% via external calibration curves .
Q. How do solvent polarity and temperature gradients affect the compound’s stability in long-term storage?
- Methodological Answer :
- Accelerated Stability Studies : Store samples in DMSO, water, and ethanol at 25°C/60% RH and 40°C/75% RH for 6 months. Monitor degradation via UPLC:
| Solvent | % Degradation (40°C) | Primary Degradant |
|---|---|---|
| DMSO | <2% | None detected |
| Water | 15% | Hydrolyzed ester |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
